4-(1-Methyl-1H-pyrrol-2-yl)pyridine
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Overview
Description
4-(1-Methylpyrrol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1-methylpyrrole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methylpyrrol-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of pyridine derivatives with 1-methylpyrrole under specific conditions. For instance, the reaction between 4-bromopyridine and 1-methylpyrrole in the presence of a palladium catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of 4-(1-methylpyrrol-2-yl)pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(1-Methylpyrrol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Nicotine: 4-(1-Methylpyrrol-2-yl)pyridine is structurally similar to nicotine, which also contains a pyridine ring substituted with a pyrrolidine group.
Uniqueness
What sets 4-(1-methylpyrrol-2-yl)pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials .
Properties
CAS No. |
10357-75-2 |
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Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-(1-methylpyrrol-2-yl)pyridine |
InChI |
InChI=1S/C10H10N2/c1-12-8-2-3-10(12)9-4-6-11-7-5-9/h2-8H,1H3 |
InChI Key |
ARWUQRZAXODZOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=NC=C2 |
Origin of Product |
United States |
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